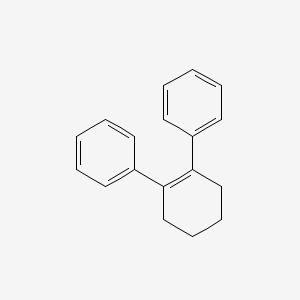

(2-Phenyl-1-cyclohexen-1-yl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

41317-87-7 |

|---|---|

Molecular Formula |

C18H18 |

Molecular Weight |

234.3 g/mol |

IUPAC Name |

(2-phenylcyclohexen-1-yl)benzene |

InChI |

InChI=1S/C18H18/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |

InChI Key |

SOPOITUZEUADTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 2 Phenyl 1 Cyclohexen 1 Yl Benzene and Its Analogs

Addition Reactions to the Cyclohexene (B86901) Double Bond

The double bond in 1,2-diphenylcyclohexene is the primary site for addition reactions. Due to the presence of two phenyl groups, the electronic nature of this double bond is significantly influenced, which in turn affects its reactivity towards electrophiles and nucleophiles.

Electrophilic Additions

The electron-rich nature of the double bond in (2-Phenyl-1-cyclohexen-1-yl)benzene makes it susceptible to attack by electrophiles. The general mechanism for electrophilic addition involves the formation of a carbocation intermediate. The stability of this intermediate is a key factor in determining the reaction's feasibility and outcome. In the case of 1,2-diphenylcyclohexene, the phenyl groups can stabilize an adjacent positive charge through resonance.

A proposed mechanism for electrophilic addition, such as bromination, would proceed through a benzenonium ion-like intermediate if aromatic substitution were to occur, or more likely, through addition to the alkene, forming a carbocation stabilized by the phenyl group. msu.edu The reaction would typically involve a two-step mechanism: the initial attack by the electrophile on the double bond, followed by the capture of the resulting carbocation by a nucleophile. msu.edu

Table 1: Plausible Electrophilic Addition Reactions and Products

| Electrophile (Reagent) | Nucleophile | Expected Product | Notes |

| Br₂ | Br⁻ | 1,2-Dibromo-1,2-diphenylcyclohexane | Proceeds via a bromonium ion intermediate, followed by anti-addition. |

| HBr | Br⁻ | 1-Bromo-1,2-diphenylcyclohexane | Follows Markovnikov's rule; the carbocation forms at the carbon best able to support the positive charge (stabilized by a phenyl group). |

| H₂O (H₃O⁺ catalyst) | H₂O | 1,2-Diphenylcyclohexan-1-ol | Acid-catalyzed hydration. The intermediate carbocation is captured by water. |

Oxidative and Reductive Transformations

The cyclohexene ring and its substituents can undergo a variety of oxidative and reductive reactions, leading to significant structural modifications, such as aromatization to a biphenyl (B1667301) system or saturation to a cyclohexane (B81311) derivative.

Dehydrogenation Reactions for Biphenyl Formation

The cyclohexene moiety of this compound can be aromatized to form a substituted biphenyl derivative. This dehydrogenation process is a powerful tool for the synthesis of aromatic systems. The reaction is typically carried out at high temperatures in the presence of a catalyst. Common catalysts include palladium on carbon (Pd/C), platinum, or sulfur. This transformation is analogous to the preparation of cyclohexylbenzene (B7769038) from cyclohexene and benzene (B151609), which can be followed by dehydrogenation. orgsyn.org

Table 2: Conditions for Dehydrogenation

| Catalyst | Temperature | Product |

| Palladium on Carbon (Pd/C) | High Temperature | 1,2-Diphenylbenzene (o-Terphenyl) |

| Sulfur (S) | High Temperature | 1,2-Diphenylbenzene (o-Terphenyl) |

| Platinum (Pt) | High Temperature | 1,2-Diphenylbenzene (o-Terphenyl) |

Catalytic Hydrogenation of Cyclohexene Moiety

Catalytic hydrogenation is a common and efficient method for the reduction of carbon-carbon double bonds. ucla.edu In this process, this compound reacts with hydrogen gas (H₂) in the presence of a metal catalyst to yield 1,2-diphenylcyclohexane. libretexts.org The reaction is typically exothermic and results in the formation of a more stable, saturated alkane. libretexts.org

The hydrogenation process occurs on the surface of the catalyst, and the two hydrogen atoms are generally delivered to the same face of the double bond, a process known as syn-addition. ucla.edu For 1,2-diphenylcyclohexene, this stereospecificity leads predominantly to the formation of cis-1,2-diphenylcyclohexane. nih.gov

Table 3: Catalysts and Products of Hydrogenation

| Catalyst | Product | Stereochemistry |

| Platinum(IV) oxide (PtO₂, Adams' catalyst) libretexts.org | 1,2-Diphenylcyclohexane nih.govnih.gov | cis isomer (syn-addition) ucla.edu |

| Palladium on Carbon (Pd/C) libretexts.org | 1,2-Diphenylcyclohexane nih.govnih.gov | cis isomer (syn-addition) ucla.edu |

| Raney Nickel (Ni) libretexts.org | 1,2-Diphenylcyclohexane nih.govnih.gov | cis isomer (syn-addition) ucla.edu |

Oxidative Deamination and Related Conversions

Oxidative deamination is a reaction that transforms an amino group into a carbonyl group or other oxidized products. wikipedia.org This reaction is relevant to amino-substituted analogs of this compound. For instance, an analog such as an amino-diphenylcyclohexene derivative could undergo this transformation.

The process typically involves the reaction of a primary amine with a reagent like sodium nitrite (B80452) (NaNO₂) in an acidic medium. This generates a diazonium salt intermediate, which is often unstable and readily loses nitrogen gas (N₂) to form a carbocation. This carbocation can then be trapped by a nucleophile, such as water, to form an alcohol, or it can undergo rearrangement or elimination. The conversion of the amine to a keto acid is a common outcome in biological systems and can be achieved synthetically under specific oxidative conditions. kyoto-u.ac.jptaylorandfrancis.com The deamination of amino sugars, for example, has been studied extensively and can lead to various substitution and elimination products. nih.gov

For an amino-diphenylcyclohexene analog, oxidative deamination could lead to the formation of a diphenylcyclohexanone derivative. The exact nature of the product would depend on the position of the amino group and the specific reaction conditions employed.

Isomerization Processes of the Cyclohexene Ring

The carbon-carbon double bond within the cyclohexene ring of phenyl-substituted cyclohexenes can undergo isomerization under certain reaction conditions. These processes can lead to a mixture of constitutional isomers, driven by the pursuit of greater thermodynamic stability.

Research into the reactivity of precursors to 1,2-diphenylcyclohexene provides insight into its potential isomerization pathways. In studies involving the base-induced elimination of hydrogen iodide from 1-(2-iodocyclohex-1-en-1-yl)benzene and 1-(2-iodocyclohex-2-en-1-yl)benzene, a variety of products were formed. When these compounds were treated with potassium tert-butoxide (KOtBu) in benzene at high temperatures (180 °C), a complex mixture was obtained which included 1,2-diphenylcyclohexene (23). tubitak.gov.trtubitak.gov.tr The formation of other products, such as 2-phenylcyclohexanone (B152291) (10), suggests that under these forceful conditions, isomerization and subsequent reactions can occur. tubitak.gov.trtubitak.gov.tr The presence of a strong base can facilitate the migration of the double bond through deprotonation-reprotonation equilibria, potentially forming various phenyl-substituted cyclohexene isomers.

In a specific experiment, the reaction of 1-(2-iodocyclohex-1-en-1-yl)benzene with potassium tert-butoxide yielded a variety of compounds, highlighting the complex reactivity.

Table 1: Products from the reaction of 1-(2-iodocyclohex-1-en-1-yl)benzene with KOtBu tubitak.gov.trtubitak.gov.tr

| Product Number | Compound Name |

|---|---|

| 8 | 1-cyclohex-1-en-1-ylbenzene |

| 10 | 2-phenylcyclohexanone |

| 21 | 1,8-diphenyl-2,3,4,4a,4b,5,6,7-octahydrobiphenylene |

| 22 | 8a-phenyl-1,2,3,4,6,7,8,8a-octahydrotriphenylene |

| 23 | 1,2-diphenylcyclohexene |

This product distribution underscores that while 1,2-diphenylcyclohexene is formed, the conditions are harsh enough to promote further rearrangements and reactions, indicating the potential for isomerization of the cyclohexene ring.

Derivatization for Advanced Chemical Scaffolds

The this compound core is a valuable precursor for the synthesis of more complex and functionally diverse chemical structures, including aromatic biphenyls and functionalized cyclohexenones.

The conversion of the 1,2-diphenylcyclohexene framework into a biphenyl system involves an aromatization reaction, specifically a dehydrogenation. This transformation is a thermodynamically favorable process, leading to the formation of a stable aromatic ring. While direct catalytic dehydrogenation of 1,2-diphenylcyclohexene is not extensively detailed, the aromatization of related cyclic systems is well-documented. rsc.org

Catalytic dehydrogenation is a common method for the aromatization of six-membered rings. rsc.org Various catalysts, including those based on platinum or palladium, are known to facilitate such reactions, often requiring elevated temperatures. mdpi.com For instance, the aromatization of cyclohexanones and cyclohexenones to yield substituted phenols is a well-established field of study, highlighting the propensity of these six-membered rings to aromatize under catalytic influence. rsc.org It is experimentally confirmed that the radical cation of 1,4-diphenylcyclohexane-1,4-diyl, a related saturated structure, quantitatively dehydrogenates to p-terphenyl, demonstrating the strong driving force for aromatization in these systems. rsc.org This suggests that 1,2-diphenylcyclohexene could be converted to 1,2-diphenylbenzene through a similar catalytic dehydrogenation process.

The transformation of this compound into a functionalized cyclohexenone typically involves the oxidation of an allylic carbon. The allylic CH₂ groups of the cyclohexene ring are susceptible to oxidation, which can introduce a carbonyl group, yielding an α,β-unsaturated ketone.

The oxidation of an allylic CH₂ to a carbonyl group is a fundamental transformation in organic synthesis. chemrxiv.org Various reagents and catalytic systems are known to effect this change. For example, the allylic oxidation of cyclohexene to cyclohexenone can be achieved using copper(II) complexes in the presence of an oxidant. chemrxiv.org This suggests that 1,2-diphenylcyclohexene could undergo a similar transformation at one of its allylic positions (C3 or C6) to yield a diphenyl-substituted cyclohexenone.

The likely product of such an oxidation would be 2,3-diphenyl-2-cyclohexen-1-one. The synthesis of various diphenyl-cyclohexenone isomers, such as 3,5-diphenyl-2-cyclohexen-1-one, is known, indicating the accessibility of this class of compounds. nih.gov The formation of 2-phenylcyclohexanone in the base-induced reactions of iodo-phenyl-cyclohexene precursors also points to the reactivity of the carbon atoms within the ring, which can lead to ketone functionalities. tubitak.gov.trtubitak.gov.tr

Table 2: Summary of Potential Transformations

| Starting Material | Transformation | Potential Product | Reagent/Catalyst Type |

|---|---|---|---|

| This compound | Isomerization | Isomeric Diphenylcyclohexenes | Base (e.g., KOtBu) |

| This compound | Dehydrogenation/Aromatization | 1,2-Diphenylbenzene | Dehydrogenation Catalyst (e.g., Pd/C, Pt) |

Advanced Spectroscopic and Structural Characterization of 2 Phenyl 1 Cyclohexen 1 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom, allowing for the comprehensive elucidation of the molecular structure of (2-Phenyl-1-cyclohexen-1-yl)benzene.

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the cyclohexene (B86901) ring.

The ten protons of the two phenyl groups would typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 7.5 ppm. The exact chemical shifts and multiplicities would depend on the rotational orientation of the phenyl rings and any resulting anisotropic effects. The protons on the cyclohexene ring would give rise to signals in the aliphatic region. The single vinylic proton would be expected at a downfield position compared to the other aliphatic protons due to the influence of the double bond. The allylic protons, those on the carbon atoms adjacent to the double bond, would also show a characteristic downfield shift compared to the other methylene (B1212753) protons of the ring. The remaining methylene protons would appear further upfield. Spin-spin coupling between adjacent non-equivalent protons would lead to complex splitting patterns, which, upon analysis, can reveal the connectivity of the protons within the cyclohexene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic-H | 7.0 - 7.5 | Multiplet (m) | 10H |

| Vinylic-H | ~ 6.0 | Multiplet (m) | 1H |

| Allylic-H | ~ 2.2 - 2.8 | Multiplet (m) | 4H |

| Aliphatic-H | ~ 1.6 - 2.0 | Multiplet (m) | 4H |

Note: This table represents predicted values based on general principles of ¹H NMR spectroscopy. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak.

The spectrum is expected to show several signals in the aromatic region (typically δ 125-150 ppm) corresponding to the carbon atoms of the two phenyl rings. The quaternary carbons to which the phenyl groups are attached would likely appear in this region as well. The two sp²-hybridized carbons of the cyclohexene double bond would also resonate in the downfield region of the spectrum, with the substituted carbon appearing at a different chemical shift than the vinylic carbon. The sp³-hybridized carbons of the cyclohexene ring would appear in the upfield aliphatic region (typically δ 20-40 ppm). The number of distinct signals will depend on the symmetry of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | 140 - 150 |

| Aromatic CH | 125 - 130 |

| Vinylic C (substituted) | 135 - 145 |

| Vinylic CH | 120 - 130 |

| Allylic CH₂ | 25 - 35 |

| Aliphatic CH₂ | 20 - 30 |

Note: This table represents predicted values based on general principles of ¹³C NMR spectroscopy. Actual experimental values may vary.

Variable Temperature NMR Studies for Conformational Dynamics

The cyclohexene ring in this compound is not planar and can exist in different conformations, such as a half-chair or a twist-boat. These conformations can interconvert through a process of ring-flipping. Variable Temperature (VT) NMR spectroscopy is a powerful technique to study such dynamic processes.

At room temperature, if the rate of conformational interconversion is fast on the NMR timescale, the observed spectrum will be an average of the different conformations. However, as the temperature is lowered, the rate of interconversion slows down. If the temperature is lowered sufficiently to a point where the interconversion becomes slow on the NMR timescale (the coalescence temperature), the signals for the individual conformations may be resolved. This would lead to a more complex spectrum, with separate signals for the axial and equatorial protons in each conformation. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters for the conformational equilibrium, such as the activation energy for the ring-flipping process.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and can also provide valuable information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the molecular formula of a compound. For this compound, the molecular formula is C₁₈H₁₈. The calculated exact mass for this formula can be compared to the experimentally determined mass from HRMS to confirm the elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) | Ion Type |

| C₁₈H₁₈ | 234.14085 | [M]⁺ |

Note: The calculated exact mass is a theoretical value. Experimental HRMS would aim to measure a value extremely close to this.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a GC-MS analysis of this compound, the sample is first vaporized and passed through a long capillary column where it is separated from any impurities. As the pure compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum.

This technique is invaluable for assessing the purity of a sample. The presence of additional peaks in the gas chromatogram would indicate the presence of impurities, and their corresponding mass spectra could help in their identification. GC-MS is also a powerful tool for monitoring the progress of a chemical reaction. By taking aliquots from the reaction mixture at different time points and analyzing them by GC-MS, one can track the disappearance of starting materials and the appearance of the desired product, as well as any byproducts. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, can provide structural information that complements the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, also known as 1,2-diphenylcyclohexene, reveals characteristic absorption bands that correspond to the vibrations of its specific structural components.

The spectrum is dominated by absorptions arising from the C-H bonds of the aromatic rings and the cyclohexene ring. The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C-H stretching vibrations of the saturated CH₂ groups in the cyclohexene ring are observed at lower frequencies, generally in the 2950-2845 cm⁻¹ range. docbrown.info

The presence of the carbon-carbon double bond (C=C) within the cyclohexene ring and the aromatic rings gives rise to characteristic stretching vibrations in the 1600-1450 cm⁻¹ region. Specifically, the C=C stretch of the cyclohexene ring is expected in this range. The in-plane C-C stretching vibrations of the phenyl groups also contribute to absorption in this region. mpg.de

Out-of-plane C-H bending vibrations of the aromatic rings produce strong absorption bands in the fingerprint region, typically between 900 and 675 cm⁻¹. The exact position of these bands can provide information about the substitution pattern of the benzene (B151609) rings. For a monosubstituted benzene ring, characteristic bands are expected. mpg.de

The following table summarizes the expected key IR absorption bands for this compound based on the analysis of its constituent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Alkene C-H | Stretching | 3050-3010 |

| Alkane C-H (CH₂) | Stretching | 2950-2845 |

| Aromatic C=C | Stretching | ~1600, ~1580, ~1500, ~1450 |

| Alkene C=C | Stretching | ~1650 |

| Alkane C-H (CH₂) | Bending (Scissoring) | ~1465 |

| Aromatic C-H | Out-of-plane Bending | 900-675 |

X-ray Crystallography for Definitive Solid-State Structural Determination

For this compound, an X-ray crystal structure analysis would definitively establish the geometry of the cyclohexene ring and the relative orientations of the two phenyl substituents. The analysis would reveal whether the cyclohexene ring adopts a half-chair conformation, which is typical for such systems.

Key structural parameters that would be determined include:

The C=C double bond length within the cyclohexene ring.

The C-C single bond lengths within the cyclohexene and phenyl rings.

The bond angles throughout the molecule, including the internal angles of the rings and the angles associated with the phenyl substituents.

The torsion angles, which describe the twist of the phenyl groups relative to the plane of the cyclohexene double bond.

While a specific crystallographic study for this compound was not found in the immediate search, the principles of X-ray diffraction have been extensively applied to related structures like benzene and cyclohexane (B81311) derivatives. aps.orgdocbrown.info These studies have confirmed the flat nature of the benzene ring and the chair conformation of cyclohexane. aps.orgdocbrown.info For this compound, the analysis would provide invaluable insight into how the introduction of unsaturation and bulky phenyl groups influences the ring's conformation.

Chiroptical Spectroscopy (ORD, CD) for Stereochemical Assignment

Chiroptical spectroscopy, which includes Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), is a set of techniques sensitive to the three-dimensional arrangement of atoms in chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image. While this compound itself is not chiral, the introduction of substituents on the cyclohexene ring or the creation of specific stereoisomers could render it so.

ORD measures the change in optical rotation of a substance with the wavelength of light. wikipedia.org CD measures the differential absorption of left and right circularly polarized light. wikipedia.org These techniques are particularly useful for:

Assigning the absolute configuration of chiral centers.

Studying the conformation of molecules in solution.

Investigating electronic transitions in molecules.

For a chiral derivative of this compound, the ORD and CD spectra would exhibit characteristic curves, known as Cotton effects, in the regions of UV-Vis absorption. libretexts.org The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.

For instance, if a chiral center were introduced, the spatial arrangement of the phenyl groups and other substituents would create a chiral environment around the chromophores (the phenyl rings and the C=C double bond). The interactions between the electronic transitions of these chromophores would give rise to distinct ORD and CD signals. nih.gov The analysis of these signals, often aided by theoretical calculations, can lead to the unambiguous assignment of the molecule's absolute configuration.

Electron Diffraction for Gas-Phase Molecular Geometry

Electron diffraction is a technique used to determine the molecular structure of substances in the gas phase. By scattering a beam of electrons off the molecules and analyzing the resulting diffraction pattern, it is possible to determine bond lengths, bond angles, and torsional angles of the molecule in its isolated, gaseous state. This provides a valuable complement to X-ray crystallography, which describes the structure in the solid state, as intermolecular forces in a crystal can sometimes influence molecular geometry.

For this compound, a gas-phase electron diffraction study would provide crucial information about its intrinsic molecular geometry, free from the packing effects of a crystal lattice. This would allow for a direct comparison with theoretical calculations of the molecule's structure.

Key parameters that could be elucidated from an electron diffraction study include:

The precise bond lengths and angles of the cyclohexene and phenyl rings in the gas phase.

The dihedral angle describing the twist of the two phenyl groups relative to each other and to the cyclohexene ring.

Information about the conformational flexibility of the cyclohexene ring, such as whether it exists predominantly in a half-chair conformation.

While a specific electron diffraction study on this compound was not found, the technique has been successfully applied to a vast number of organic molecules, providing benchmark data for their gas-phase structures.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is an essential tool for assessing the purity of a synthesized compound like this compound and for isolating it from reaction byproducts.

In an HPLC analysis of this compound, a solution of the compound is injected into a column packed with a stationary phase. A liquid solvent, the mobile phase, is then pumped through the column. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For a nonpolar compound like this compound, reversed-phase HPLC is typically the method of choice. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The retention time of the compound, the time it takes to travel through the column, is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

By comparing the retention time of the sample to that of a known standard, the presence of this compound can be confirmed. The purity of the sample can be assessed by examining the chromatogram for the presence of other peaks, which would indicate impurities. The area of the peak corresponding to the compound is proportional to its concentration, allowing for quantitative analysis.

HPLC methods can be developed to separate this compound from potential impurities, such as starting materials, reagents, and side products from its synthesis. For instance, related compounds like 1-phenylcyclohexene or diphenylcyclohexane isomers would have different retention times and could be effectively separated. sigmaaldrich.com

Conformational Analysis and Stereochemical Considerations of 2 Phenyl 1 Cyclohexen 1 Yl Benzene and Phenylcyclohexene Analogs

Cyclohexene (B86901) Ring Conformations (e.g., Half-Chair Geometry)

The cyclohexene ring, due to the presence of a double bond, deviates from the well-known chair and boat conformations of cyclohexane (B81311). The sp2 hybridized carbons of the double bond and the two adjacent carbons lie in a plane, while the remaining two carbons are puckered out of this plane. This arrangement leads to a "half-chair" or "sofa" conformation as the most stable form. utexas.educutm.ac.in

In this half-chair geometry, four of the carbon atoms are roughly coplanar. utexas.edu The transition between different half-chair conformations involves passing through a higher-energy boat-like transition state. The energy barrier for this ring-flipping process is significant. davuniversity.org The stability of the half-chair conformation arises from the minimization of torsional strain and angle strain within the ring system. cutm.ac.inmsu.edu

| Conformation | Relative Energy (kcal/mol) | Key Strain Features |

| Half-Chair | 0 (most stable) | Minimized torsional and angle strain. |

| Boat | ~5.3 | Significant torsional strain from eclipsed bonds and steric hindrance between flagpole hydrogens. msu.edu |

| Twist-Boat | ~5.5 | Reduced torsional strain compared to the boat, but still higher in energy than the half-chair. |

This table provides an illustrative comparison of the relative energies of different cyclohexene conformations. Actual values may vary depending on the specific substituents.

Rotational Isomerism and Steric Hindrance of Phenyl Substituents

In (2-Phenyl-1-cyclohexen-1-yl)benzene, the two phenyl groups attached to the cyclohexene ring introduce another layer of conformational complexity. The rotation around the single bonds connecting the phenyl groups to the cyclohexene ring is restricted due to steric hindrance. This restricted rotation can lead to the existence of atropisomers, which are stereoisomers resulting from hindered rotation about a single bond.

Influence of Phenyl Group Orientation on Cyclohexene Conformation

The orientation of the phenyl substituents has a profound impact on the conformation of the cyclohexene ring itself. The preference of a substituent to occupy an equatorial position rather than an axial position to avoid 1,3-diaxial interactions is a well-established principle in cyclohexane conformational analysis. msu.eduyoutube.com This principle also applies to substituted cyclohexenes.

A phenyl group, being a bulky substituent, will strongly prefer an equatorial or pseudo-equatorial position to minimize steric strain. acs.org The presence of two bulky phenyl groups in this compound will dictate the equilibrium between different half-chair conformations, favoring the one where both phenyl groups can adopt positions that minimize steric clashes with the rest of the ring. Quantum mechanics calculations on related systems, such as cyclopropane (B1198618) analogues of phenylalanine, have demonstrated that the stereochemistry of a phenyl side chain significantly influences the stability of different backbone conformations due to specific interactions. researchgate.netacs.org

Chirality and Stereoselective Synthesis of Substituted Phenylcyclohexenes

The substitution pattern on the cyclohexene ring can lead to the formation of chiral centers. For instance, in a substituted phenylcyclohexene, if a carbon atom in the ring is attached to four different groups, it becomes a stereocenter. The presence of such stereocenters means the molecule can exist as a pair of enantiomers.

The synthesis of a specific stereoisomer, known as stereoselective synthesis, is a major focus in organic chemistry. For phenylcyclohexenes, various strategies have been developed to control the stereochemical outcome of reactions. These methods often employ chiral catalysts or auxiliaries to induce the formation of one enantiomer over the other. Recent advancements have demonstrated the use of biocatalysis and transition metal-catalyzed reactions to achieve the synthesis of planar-chiral cycloalkenes with high enantioselectivity. chemrxiv.org

Methods for Chiral Resolution of this compound Derivatives

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), a process called chiral resolution is required to separate them. Several techniques are available for this purpose.

Classical Resolution: This method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. mdpi.com Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization or chromatography.

Chiral Chromatography: This is a powerful and widely used method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.com High-performance liquid chromatography (HPLC) with a chiral column is a common application of this technique. For example, racemic 2-phenyl-1,1-cyclopropanedicarbonitrile and its analogs have been successfully resolved using a chiral stationary phase under normal-phase HPLC conditions. researchgate.net The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation.

| Method | Principle | Application Example |

| Classical Resolution | Formation of separable diastereomers. mdpi.com | Separation of racemic acids with a chiral amine. |

| Chiral HPLC | Differential interaction with a chiral stationary phase. mdpi.com | Resolution of racemic 2-phenyl-1,1-cyclopropanedicarbonitrile. researchgate.net |

Theoretical and Computational Investigations on 2 Phenyl 1 Cyclohexen 1 Yl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure and predicting the reactivity of molecules like (2-Phenyl-1-cyclohexen-1-yl)benzene. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. acs.orgnih.gov

For this compound, DFT calculations could be employed to optimize the molecular geometry and compute key electronic properties. These properties are crucial for predicting how the molecule will interact with other chemical species. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital. The HOMO-LUMO gap provides an indication of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. nih.gov

The distribution of electron density and the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-poor regions of the molecule. In this compound, the π-system of the cyclohexene (B86901) double bond and the two phenyl rings are expected to be electron-rich, making them susceptible to attack by electrophiles. The MEP would visualize these nucleophilic sites, guiding the prediction of reaction pathways.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy empty orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 0.8 D | A non-zero dipole moment indicates an asymmetric distribution of charge in the molecule. |

Note: The data in this table is illustrative and represents typical values that might be obtained from such a computational study.

Molecular Dynamics Simulations for Conformational Landscapes

The conformational flexibility of the cyclohexene ring and the rotational freedom of the two phenyl groups in this compound create a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful computational technique to explore these different conformations and their relative stabilities over time. nih.govresearchgate.net

An MD simulation would model the atomic motions of the molecule by solving Newton's equations of motion, providing a trajectory of the molecule's dynamic behavior. rsc.org From this trajectory, one can identify the most stable, low-energy conformations and the energy barriers for interconversion between them. The orientation of the two phenyl rings relative to each other and to the cyclohexene ring is of particular interest, as different conformations can exhibit different chemical properties and reactivities.

Table 2: Illustrative Conformational Analysis of this compound from a Hypothetical MD Simulation

| Conformer | Dihedral Angle (C1-C2-C(phenyl1)-C(phenyl1)) | Dihedral Angle (C2-C1-C(phenyl2)-C(phenyl2)) | Relative Energy (kcal/mol) | Population (%) |

| A | 45° | 135° | 0.0 | 60 |

| B | 90° | 90° | 1.2 | 25 |

| C | 120° | 60° | 2.5 | 15 |

Note: This table presents a simplified, hypothetical outcome of a conformational analysis to illustrate the type of data generated.

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, a tetrasubstituted alkene, a characteristic reaction would be electrophilic addition to the carbon-carbon double bond. oxfordsciencetrove.comresearchgate.net

Using quantum chemical methods, one could model the entire reaction pathway of, for example, the addition of a hydrogen halide (HX) to this compound. This would involve locating the transition state structure and calculating the activation energy of the reaction. The mechanism would likely proceed through a carbocation intermediate, and the calculations could determine the relative stability of the possible carbocations, thus predicting the regioselectivity of the reaction. libretexts.org Furthermore, the stereochemical outcome of the reaction could be investigated by analyzing the approach of the electrophile to the plane of the double bond.

Table 3: Hypothetical Energy Profile for the Electrophilic Addition of HCl to this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (Molecule + HCl) | 0.0 |

| Transition State 1 | +15.2 |

| Carbocation Intermediate | +5.8 |

| Transition State 2 | +7.1 |

| Product | -10.5 |

Note: The data in this table is hypothetical and serves to illustrate the energetic profile of a potential reaction mechanism.

Activation Strain Analysis for Understanding Conformational Preferences

Activation Strain Analysis (ASA), also known as the Distortion/Interaction Model, is a computational method used to understand the factors controlling reaction barriers and conformational preferences. wikipedia.orgrsc.orgnih.gov This model partitions the energy of a molecule into two components: the strain energy and the interaction energy. The strain energy is the energy required to distort the fragments of a molecule from their equilibrium geometry, while the interaction energy is the energy released when these distorted fragments are brought together. researchgate.netrsc.org

For this compound, ASA could be applied to understand the preference for certain rotational conformations of the phenyl groups. The analysis would quantify the steric repulsion (strain) between the phenyl groups and the cyclohexene ring, as well as the stabilizing electronic interactions (e.g., conjugation) between the π-systems. By examining how the strain and interaction energies change with the rotation of the phenyl groups, a detailed understanding of the conformational preferences can be achieved.

Table 4: Illustrative Activation Strain Analysis for Phenyl Group Rotation in this compound

| Dihedral Angle (C1-C2-C(phenyl1)-C(phenyl1)) | Total Energy (kcal/mol) | Strain Energy (kcal/mol) | Interaction Energy (kcal/mol) |

| 0° | 5.0 | 6.5 | -1.5 |

| 45° | 0.0 | 1.0 | -1.0 |

| 90° | 2.5 | 0.5 | +2.0 |

Note: This table provides a conceptual illustration of how Activation Strain Analysis would break down the energetic contributions to different conformations.

Advanced Research Applications and Future Directions for 2 Phenyl 1 Cyclohexen 1 Yl Benzene

Utilization as a Building Block in Complex Molecule Synthesis

The diarylcyclohexene scaffold of (2-Phenyl-1-cyclohexen-1-yl)benzene serves as a valuable starting point for the synthesis of more intricate molecular architectures. Researchers have successfully employed this and similar structures as key intermediates in the construction of complex organic molecules.

One notable application is in the synthesis of functionalized cyclohexenes. A novel method has been developed for creating di- and trisubstituted cyclohexenes starting from an arene. nih.gov This process involves a series of nucleophilic addition reactions to a phenyl sulfone that is coordinated to a tungsten complex. nih.gov This coordination activates the aryl ring, making it susceptible to protonation and subsequent reactions with various nucleophiles like masked enolates, cyanide, and amines. nih.gov This method allows for the controlled, stepwise addition of different functional groups to the cyclohexene (B86901) ring, all on the same face of the ring, opposite to the metal. nih.gov

Furthermore, the base-catalyzed elimination of related structures, such as 1-(2-bromocyclohex-2-en-1-yl)benzene, has been utilized to synthesize strained cyclic allenes like 1-phenyl-1,2-cyclohexadiene. researchgate.net These highly reactive intermediates can then undergo further reactions to form a variety of complex products. For instance, the reaction of 1-(2,3-dibromocyclohex-1-en-1-yl)benzene with zinc leads to the formation of isomeric Wurtz-like condensation products. researchgate.net

The versatility of the diarylcyclohexene core is further demonstrated in its use in cycloaddition reactions. The generation of strained allenes from precursors like 1-(2-iodocyclohex-1-en-1-yl)benzene allows for trapping with reagents like diphenylisobenzofuran and furan, yielding [4+2] cycloadducts in good yields. tubitak.gov.trresearchgate.net These reactions highlight the potential of this compound derivatives as synthons for constructing polycyclic systems.

A summary of representative complex molecules synthesized from diarylcyclohexene precursors is presented below:

| Starting Material | Reagents | Product(s) | Application |

| 1-(2-bromocyclohex-2-en-1-yl)benzene | t-BuOK | 1-phenyl-1,2-cyclohexadiene | Synthesis of strained allenes |

| 1-(2,3-dibromocyclohex-1-en-1-yl)benzene | Zinc | Wurtz-like condensation products | Formation of dimeric structures |

| 1-(2-iodocyclohex-1-en-1-yl)benzene | KOtBu, diphenylisobenzofuran | [4+2] cycloadducts | Synthesis of polycyclic systems |

| Phenyl sulfone complex | Nucleophiles (e.g., enolates, cyanide) | Di- and trisubstituted cyclohexenes | Accessing functionalized carbocycles |

Exploration in Materials Science for Unique Electronic Properties

The delocalized π-system of this compound and its derivatives makes them attractive candidates for applications in materials science, particularly in the field of organic electronics. The electronic properties of these molecules can be tuned by introducing different substituents onto the phenyl rings or the cyclohexene core.

Research into photochromic diarylethenes, which are structurally related to this compound, provides insights into this potential. These molecules can undergo reversible isomerization upon irradiation with light, leading to changes in their absorption spectra and other properties. This behavior is being explored for applications in optical data storage, molecular switches, and sensors. researchgate.net For example, the incorporation of donating groups into the aromatic core of dithienyl-substituted terarylenes has been shown to overcome photochemical inactivity, leading to a new family of thermally reversible photoswitches. researchgate.net

The synthesis of polycyclic aromatic hydrocarbons (PAHs) from diarylcyclohexene precursors is another area of active research with implications for materials science. nih.gov PAHs are known for their interesting electronic and photophysical properties and are used in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). youtube.com A novel method for synthesizing new PAHs involves the electrocyclization-dehydrogenation of diradicaloids. nih.gov One such PAH exhibits chirality due to its helical structure, while another displays long-wavelength absorption and near-infrared emission because of its extended π-conjugation. nih.gov

Catalytic Transformations Involving this compound

The reactivity of the double bond in the cyclohexene ring of this compound makes it a substrate for various catalytic transformations. These reactions can lead to the formation of a wide range of valuable products.

For example, the osmium-catalyzed asymmetric dihydroxylation of 1-phenyl-1-cyclohexene, a related compound, is a key step in the synthesis of enantiomerically pure trans-2-phenyl-1-cyclohexanol. orgsyn.org This reaction proceeds with high optical purity without the need for chromatography. orgsyn.org The development of such stereoselective catalytic methods is crucial for the synthesis of chiral molecules, which are of great importance in the pharmaceutical and fine chemical industries.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed with related dienyl derivatives. mdpi.com These reactions provide a powerful tool for forming new carbon-carbon bonds and constructing complex molecular architectures. mdpi.com The use of a palladium catalyst immobilized on a silica-supported ionic liquid in water demonstrates a move towards more sustainable and environmentally friendly catalytic processes. mdpi.com

Development of Novel Synthetic Methodologies for Diarylcyclohexenes

The growing interest in the applications of this compound and its analogs has spurred the development of new and efficient synthetic methods for their preparation.

One approach involves the cobalt-mediated Diels-Alder reaction of internal alkynes with isoprenylpinacolboronic ester, which has been used to prepare functionalized photochromic dithienylcyclohexenes in two steps. researchgate.net Another strategy utilizes a gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade to rapidly assemble polycarbocycles. researchgate.net

The synthesis of the parent compound, this compound, can be achieved through various routes. One reported method involves the reaction of 1-(2-iodocyclohex-1-en-1-yl)benzene or 1-(2-iodocyclohex-2-en-1-yl)benzene with KOtBu at high temperatures, which can lead to the formation of 1,2-diphenylcyclohexene among other products. tubitak.gov.trresearchgate.net

The development of these synthetic methodologies is crucial for accessing a wider range of diarylcyclohexene derivatives with tailored properties for specific applications.

Role in Precursor Synthesis for Advanced Aromatic Systems

This compound and related diarylcyclohexenes serve as important precursors for the synthesis of advanced aromatic systems, particularly polycyclic aromatic hydrocarbons (PAHs). nih.govresearchgate.net The cyclohexene ring can be aromatized through dehydrogenation reactions, leading to the formation of a biphenyl (B1667301) or terphenyl moiety embedded within a larger polycyclic framework.

A general strategy for the preparation of PAHs involves the [4+2]-cycloaddition of an appropriate dienophile to a diene, followed by an aromatization step, often using an oxidizing agent like 2,3-dicyano-5,6-dichlorobenzoquinone (DDQ). researchgate.net The diradicaloid electrocyclization-dehydrogenation method mentioned earlier also provides a novel route to PAHs from diarylcyclohexene-like precursors. nih.gov

The ability to synthesize complex PAHs is of significant interest for the development of new organic materials with tailored electronic and optical properties for applications in electronics and photonics. youtube.com

Future Research Avenues and Challenges in Phenylcyclohexene Chemistry

The field of phenylcyclohexene chemistry is ripe with opportunities for future research. One key area will be the continued development of more efficient and stereoselective synthetic methods to access a wider diversity of functionalized diarylcyclohexenes. This will enable a more systematic investigation of their structure-property relationships.

A significant challenge lies in controlling the regioselectivity and stereoselectivity of reactions involving the cyclohexene core. The development of new catalytic systems that can precisely control the outcome of these transformations is highly desirable.

Furthermore, a deeper understanding of the electronic and photophysical properties of these molecules is needed to guide the design of new materials for specific applications. This will require a combination of experimental studies and theoretical calculations.

The exploration of the biological activity of diarylcyclohexene derivatives is another promising avenue for future research. The structural diversity that can be achieved with this scaffold makes it an attractive starting point for the discovery of new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.